An In-Depth Technical Guide to N-(2-Furylmethyl)maleimide: Chemical Properties, Structure, and Reactivity
An In-Depth Technical Guide to N-(2-Furylmethyl)maleimide: Chemical Properties, Structure, and Reactivity
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-Furylmethyl)maleimide, a heterocyclic compound featuring two highly versatile functional groups: a furan ring and a maleimide ring. This unique combination makes it a valuable building block in organic synthesis, materials science, and bioconjugation. This document details its chemical and physical properties, structure, synthesis, and key reactive pathways, with a focus on its applications in research and drug development.
Chemical Identity and Properties
N-(2-Furylmethyl)maleimide, also known as N-furfurylmaleimide, is a stable, solid organic compound. Its core characteristics are summarized in the tables below.
Table 1: Chemical Identifiers for N-(2-Furylmethyl)maleimide
| Identifier | Value |
| CAS Number | 32620-61-4[1][2][3] |
| Molecular Formula | C₉H₇NO₃[1][2][3][4] |
| Molecular Weight | 177.16 g/mol [1][2][3][4] |
| IUPAC Name | 1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione[2] |
| Synonyms | N-Furfurylmaleimide, 1-(2-furanylmethyl)-1H-pyrrole-2,5-dione[2][5] |
| InChI | InChI=1S/C9H7NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h1-5H,6H2[1][3] |
| InChI Key | LGSUUIGEQAOVIU-UHFFFAOYSA-N[1][3] |
| SMILES | O=C1C=CC(=O)N1CC2=CC=CO2 |
Table 2: Physicochemical Properties of N-(2-Furylmethyl)maleimide
| Property | Value |
| Boiling Point | 317.6 ± 25.0 °C (Predicted)[2] |
| Density | 1.393 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | -2.36 ± 0.20 (Predicted)[2] |
Molecular Structure
N-(2-Furylmethyl)maleimide consists of a central maleimide ring N-substituted with a furfuryl group (a furan ring attached via a methylene bridge). The maleimide group is an electron-poor α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. The furan ring is an electron-rich aromatic diene, predisposing it to participate in [4+2] cycloaddition reactions.
Figure 1: 2D Chemical Structure of N-(2-Furylmethyl)maleimide.
Synthesis and Characterization
The most common synthetic route to N-substituted maleimides involves a two-step process starting from maleic anhydride and the corresponding primary amine, in this case, furfurylamine.
Figure 2: General synthetic workflow for N-(2-Furylmethyl)maleimide.
Experimental Protocols
Synthesis of N-(2-Furylmethyl)maleimide:
This protocol is a representative method based on general procedures for N-substituted maleimide synthesis.[6]
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Step 1: Formation of N-(2-Furylmethyl)maleamic Acid.
-
Dissolve maleic anhydride (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or acetone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add furfurylamine (1.0 eq) dropwise to the stirred solution. A precipitate (the maleamic acid) will typically form.
-
Allow the reaction to stir for 1-2 hours at room temperature to ensure complete reaction.
-
Collect the solid precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.
-
-
Step 2: Dehydration and Cyclization to N-(2-Furylmethyl)maleimide.
-
Combine the dried maleamic acid intermediate from Step 1 with anhydrous sodium acetate (0.5-1.0 eq) in acetic anhydride (5-10 volumes).
-
Heat the mixture with stirring to 60-80 °C for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the crude solid product by vacuum filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Spectroscopic Characterization
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¹H NMR Spectroscopy: The expected proton NMR spectrum would show characteristic signals: a singlet for the two equivalent maleimide protons (δ ≈ 6.7-6.8 ppm), three distinct signals for the furan ring protons (δ ≈ 6.2-7.4 ppm), and a singlet for the methylene bridge protons (-CH₂-) (δ ≈ 4.6 ppm).[7][8]
-
¹³C NMR Spectroscopy: Key signals would include the carbonyl carbons of the maleimide (δ ≈ 170 ppm), the olefinic carbons of the maleimide (δ ≈ 134 ppm), the carbons of the furan ring, and the methylene bridge carbon.[7][8][9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be dominated by strong absorptions from the imide carbonyl groups (C=O stretching, symmetric and asymmetric) around 1700-1780 cm⁻¹. Other significant peaks would correspond to the C=C stretch of the maleimide ring and characteristic furan ring vibrations.[10][11][12]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak [M]⁺ at m/z = 177, corresponding to the molecular weight of the compound.
Core Reactivity and Mechanisms
The utility of N-(2-Furylmethyl)maleimide stems from the distinct and powerful reactivity of its two functional moieties, which can be leveraged independently or in concert.
The Diels-Alder [4+2] Cycloaddition
The furan ring acts as a conjugated diene that can react with a dienophile in a Diels-Alder (DA) reaction. This reaction is thermally reversible, forming covalent bonds at lower temperatures (e.g., < 80 °C) and breaking them at higher temperatures (e.g., > 110 °C).[4][13] This reversibility is the foundation for creating self-healing polymers and reprocessable thermosets.[14][15] The reaction typically produces a mixture of the kinetically favored endo and the thermodynamically more stable exo diastereomers.[15][16]
Figure 3: The reversible Diels-Alder reaction of furan and maleimide moieties.
The Thiol-Michael Addition
The electron-deficient double bond of the maleimide ring is a highly reactive Michael acceptor, particularly for soft nucleophiles like thiols. This reaction is the cornerstone of modern bioconjugation. It proceeds rapidly and with high selectivity for cysteine residues in proteins under mild, near-physiological conditions (pH 6.5-7.5).[17][18] At this pH, the thiol is partially deprotonated to the more nucleophilic thiolate anion, which attacks the maleimide to form a stable covalent thioether (thiosuccinimide) bond.[17][19]
Figure 4: Mechanism of the Thiol-Michael Addition to the maleimide ring.
Applications in Drug Development and Materials Science
The dual reactivity of N-(2-Furylmethyl)maleimide makes it a powerful tool for creating advanced molecular and macromolecular architectures.
-
Bioconjugation and Antibody-Drug Conjugates (ADCs): The maleimide group is widely used to attach cytotoxic drugs, imaging agents, or other payloads to antibodies or proteins via cysteine residues.[19] This site-specific conjugation is critical for developing ADCs that can selectively target and destroy cancer cells.
-
Thermoreversible Polymers and Self-Healing Materials: The furan moiety's ability to undergo reversible Diels-Alder reactions allows for the creation of "smart" polymers. These materials can be cross-linked to form robust thermosets that, upon heating, de-crosslink and become re-processable or can heal cracks and damage.[4][15]
-
Targeted Drug Delivery Systems: Furan-maleimide chemistry has been employed to couple targeting ligands (like antibodies) onto the surface of drug-loaded nanoparticles.[20] The furan groups can be incorporated into the polymer carrier, allowing for subsequent "clicking" of maleimide-modified targeting molecules to the nanoparticle surface, enhancing delivery to specific tissues or cells.[20]
Conclusion
N-(2-Furylmethyl)maleimide is a bifunctional molecule of significant interest to researchers in chemistry, materials science, and drug development. Its maleimide group provides a robust and highly selective handle for bioconjugation via the thiol-Michael addition, while its furan group enables the construction of dynamic and reversible materials through the Diels-Alder reaction. This unique combination of stable and reversible covalent bond-forming capabilities ensures its continued application in the development of advanced therapeutics, smart materials, and sophisticated biological tools.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(2-FURYLMETHYL)MALEIMIDE | CAS: 32620-61-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. mdpi.com [mdpi.com]
- 5. N-(2-FURYLMETHYL)MALEIMIDE | 32620-61-4 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Maleimide(541-59-3) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
